

Chemical structure and properties of Berberine chloride hydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Berberine chloride hydrate*

Cat. No.: *B1139229*

[Get Quote](#)

Berberine Chloride Hydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Berberine chloride hydrate**. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols and insights into its mechanism of action.

Chemical Structure and Identification

Berberine is a quaternary ammonium salt belonging to the protoberberine group of isoquinoline alkaloids. Its rigid, planar structure is composed of five fused rings. The positive charge on the nitrogen atom is a key feature influencing its biological interactions. The hydrated chloride salt is a common form used in research and pharmaceutical applications.

Chemical Formula: $C_{20}H_{18}ClNO_4 \cdot xH_2O$

CAS Number: 141433-60-5

Molecular Weight (Anhydrous): 371.81 g/mol

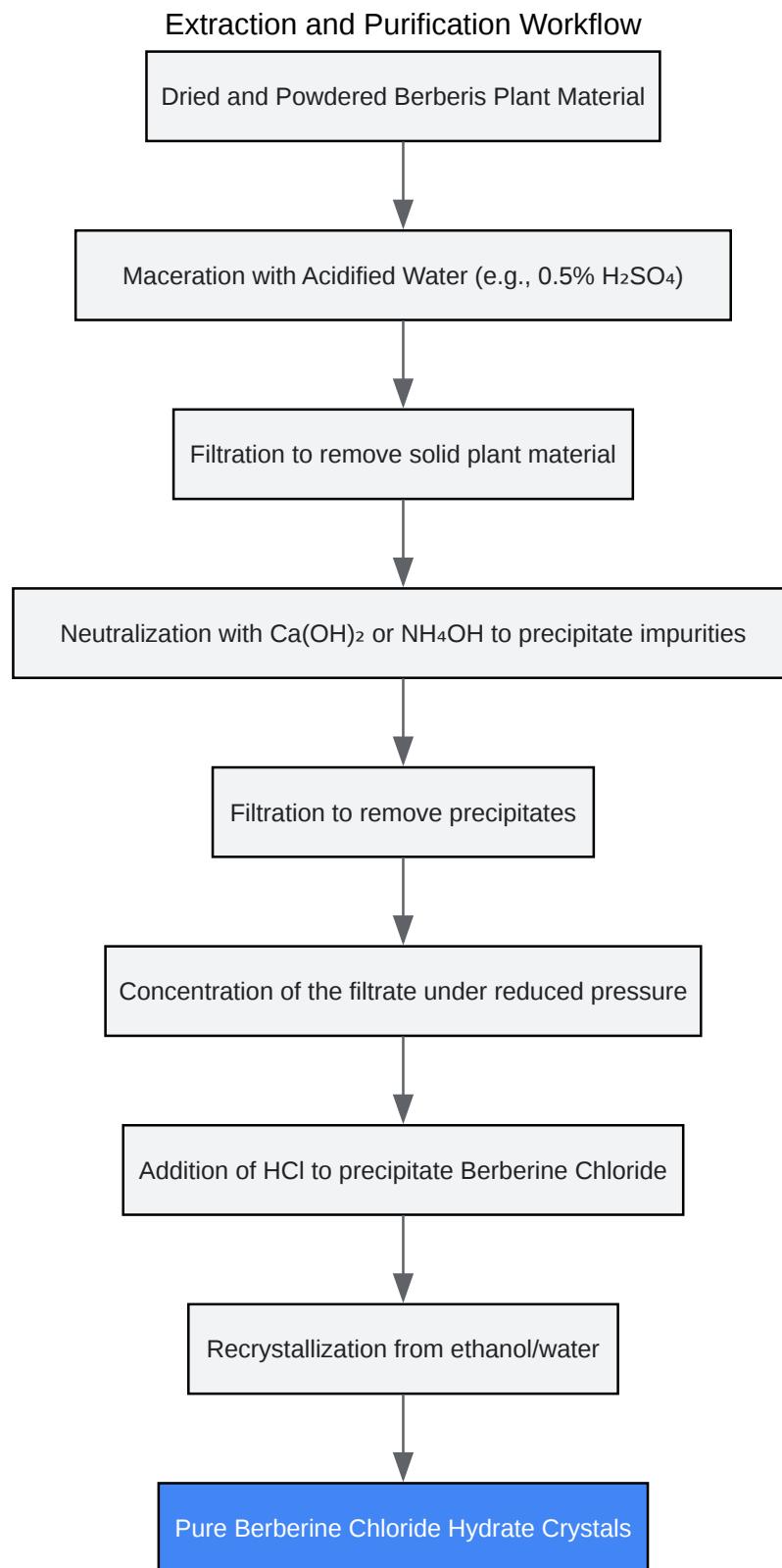
Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of **Berberine chloride hydrate** is presented in the tables below. This data is essential for its handling, formulation, and analysis.

Table 1: Physicochemical Properties of **Berberine Chloride Hydrate**

Property	Value	References
Appearance	Yellow crystalline powder	[1]
Melting Point	204-206 °C (decomposition)	
Solubility		
Water (25°C)	1.96 ± 0.11 mg/mL (5.27 ± 0.30 mM)	[1]
Water (37°C)	8.50 ± 0.40 mM	[1]
Phosphate Buffer (pH 7.0, 25°C)	4.05 ± 0.09 mM	[1]
Phosphate Buffer (pH 7.0, 37°C)	9.69 ± 0.37 mM	[1]
Methanol	Sparingly soluble	[1]
Ethanol (95%)	Slightly soluble	[1]
Chloroform	Slightly soluble	
Ether	Insoluble	
pKa	No ionizable groups (permanently charged)	[1]
Log P (Octanol/Water)	-1.5	

Table 2: Spectroscopic Data for **Berberine Chloride Hydrate**


Spectroscopic Technique	Key Data	References
UV-Vis (in Methanol)	λ_{max} : 228, 263, 345, 421 nm	
FT-IR (KBr disc, cm^{-1})	3400-3200 (O-H stretch of water), 2844 (methoxyl group), 1635 ($\text{C}=\text{N}^+$ iminium), 1569, 1506 (aromatic $\text{C}=\text{C}$ bending)	[1]
^1H NMR (DMSO- d_6 , 400 MHz, δ ppm)	9.88 (s, 1H, H-8), 8.95 (s, 1H, H-13), 8.18 (d, 1H, $J=9.2$ Hz, H-11), 8.02 (d, 1H, $J=9.2$ Hz, H-12), 7.78 (s, 1H, H-4), 7.06 (s, 1H, H-1), 6.16 (s, 2H, -OCH ₂ O-), 4.96 (t, 2H, $J=6.0$ Hz, H-6), 4.12 (s, 3H, -OCH ₃), 4.07 (s, 3H, -OCH ₃), 3.22 (t, 2H, $J=6.0$ Hz, H-5)	[1][2][3]
^{13}C NMR (DMSO- d_6 , δ ppm)	150.3, 149.9, 147.7, 145.3, 143.9, 137.5, 133.2, 130.6, 127.1, 123.4, 121.5, 120.4, 120.2, 108.3, 105.5, 102.0, 61.9, 57.3, 55.3, 26.4	[4]

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of **Berberine chloride hydrate**.

Extraction and Purification from Berberis Species

The following protocol describes a general method for the extraction and purification of berberine from the roots or stem of Berberis species.

[Click to download full resolution via product page](#)

Extraction and Purification Workflow

Methodology:

- Preparation of Plant Material: The roots or stems of the Berberis plant are collected, washed, dried in the shade, and then coarsely powdered.
- Extraction: The powdered material is macerated with acidified water (e.g., water containing 0.5% sulfuric acid) for an extended period (e.g., 24-48 hours) with occasional stirring. This process is typically repeated multiple times to ensure complete extraction.
- Filtration: The acidic extract is filtered to remove the solid plant debris.
- Purification:
 - The filtrate is neutralized with a base such as calcium hydroxide or ammonium hydroxide to a pH of approximately 7-8. This causes the precipitation of impurities, which are then removed by filtration.
 - The clarified filtrate is concentrated under reduced pressure.
 - Hydrochloric acid is added to the concentrated extract to precipitate berberine as its chloride salt.
 - The crude Berberine chloride is collected by filtration and then recrystallized from a suitable solvent system, such as ethanol-water, to obtain pure yellow crystals of **Berberine chloride hydrate**.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines a method for the quantitative analysis of **Berberine chloride hydrate** using reverse-phase HPLC.

Table 3: HPLC Method Parameters

Parameter	Condition
Instrument	HPLC system with a UV-Vis detector
Column	C18 column (e.g., 250 mm x 4.6 mm, 5 μ m)
Mobile Phase	Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a ratio of 40:60 (v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	265 nm
Injection Volume	20 μ L
Column Temperature	30 °C

Procedure:

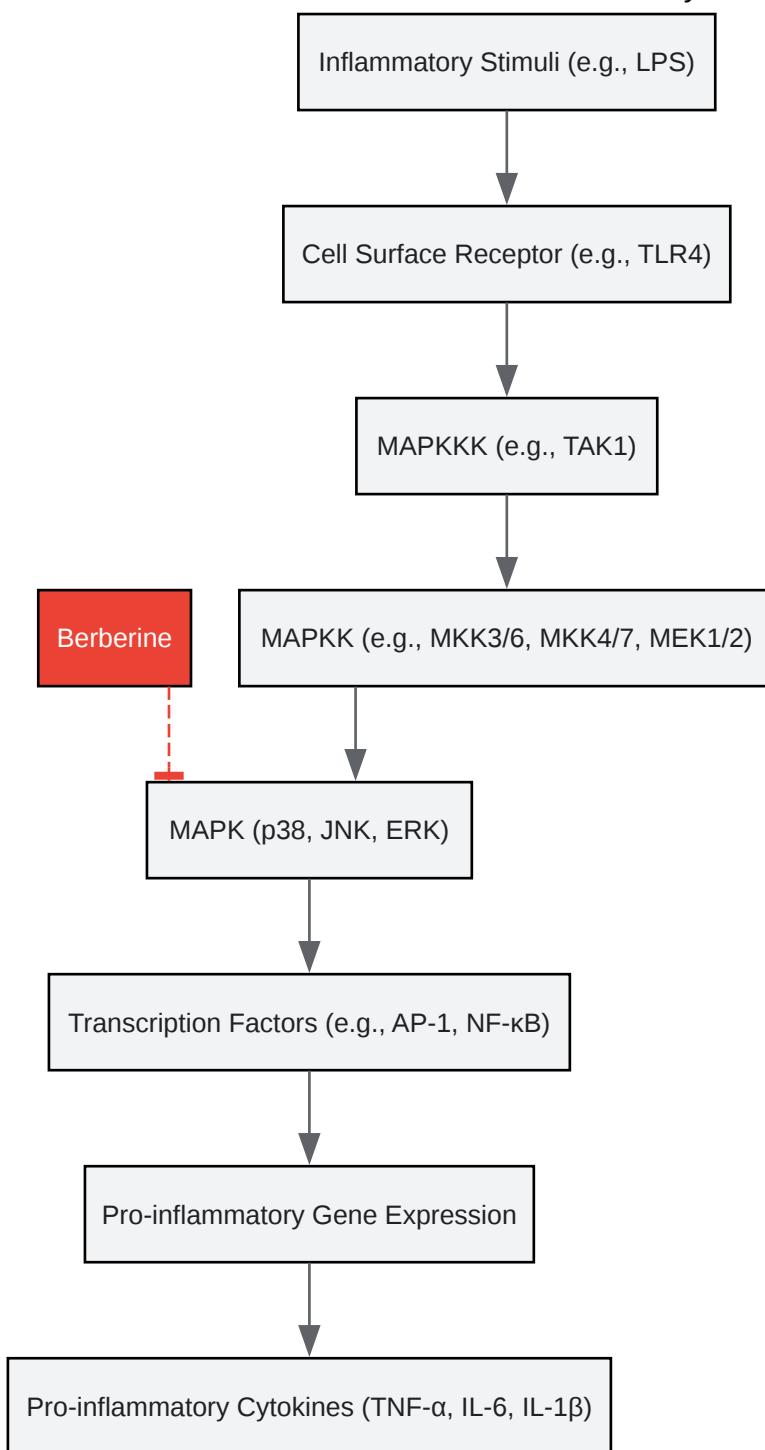
- Standard Solution Preparation: A stock solution of **Berberine chloride hydrate** reference standard is prepared in the mobile phase (e.g., 100 μ g/mL). A series of dilutions are then made to create calibration standards (e.g., 10, 20, 40, 60, 80, 100 μ g/mL).
- Sample Preparation: An accurately weighed amount of the sample containing **Berberine chloride hydrate** is dissolved in the mobile phase to a known concentration.
- Analysis: The standard and sample solutions are injected into the HPLC system, and the peak areas are recorded.
- Quantification: A calibration curve is constructed by plotting the peak area versus the concentration of the standard solutions. The concentration of **Berberine chloride hydrate** in the sample is determined from the calibration curve.

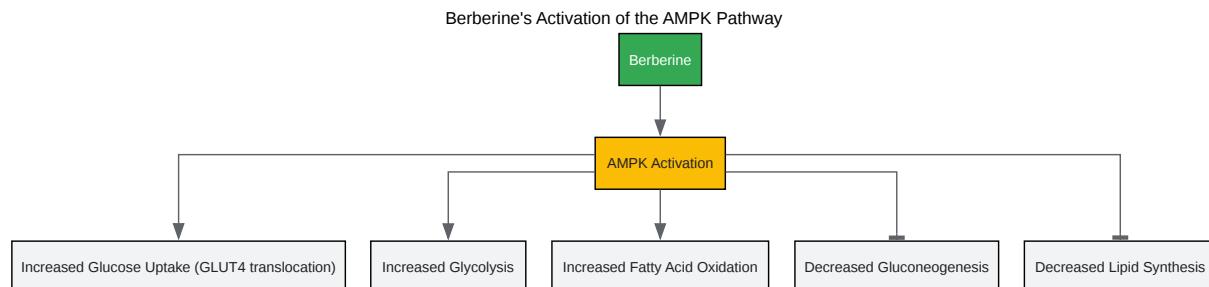
UV-Visible Spectrophotometry Analysis

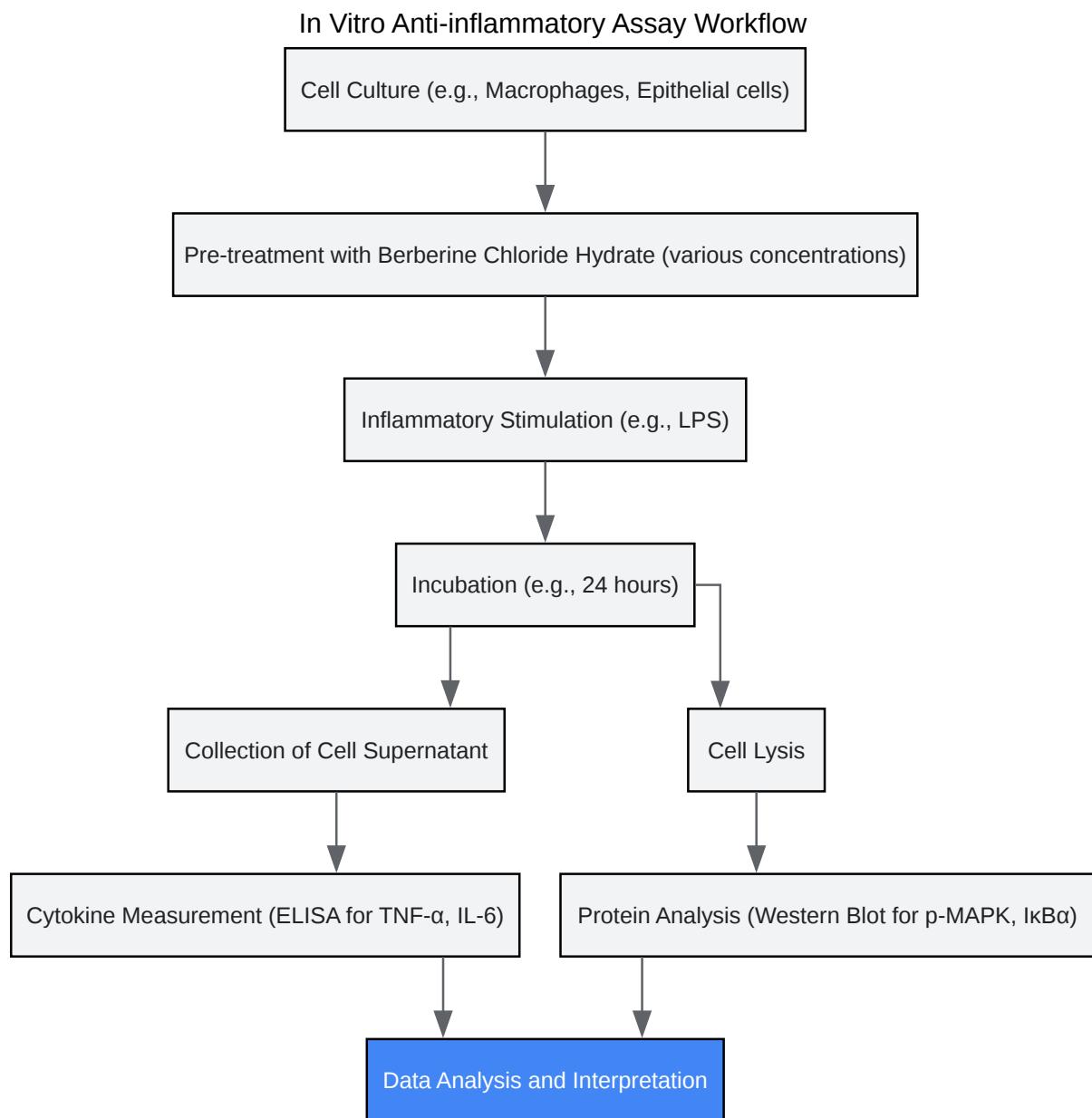
This protocol describes a simple and rapid method for the quantification of **Berberine chloride hydrate** using UV-Visible spectrophotometry.

Methodology:

- Solvent Selection: A suitable solvent in which **Berberine chloride hydrate** is freely soluble and stable is chosen (e.g., methanol or a specific buffer).
- Determination of λ_{max} : A dilute solution of **Berberine chloride hydrate** in the chosen solvent is scanned in the UV-Vis range (e.g., 200-600 nm) to determine the wavelength of maximum absorbance (λ_{max}). In methanol, one of the prominent peaks is around 345 nm.
- Standard Curve Preparation: A stock solution of the reference standard is prepared. Serial dilutions are made to obtain a range of concentrations. The absorbance of each dilution is measured at the λ_{max} . A calibration curve is plotted with absorbance versus concentration.
- Sample Analysis: The sample solution is prepared in the same solvent, and its absorbance is measured at the λ_{max} .
- Concentration Calculation: The concentration of **Berberine chloride hydrate** in the sample is calculated using the equation of the standard curve.


Biological Activities and Signaling Pathways


Berberine chloride hydrate exhibits a wide range of pharmacological activities, including anti-inflammatory, anticancer, antidiabetic, and antimicrobial effects. These activities are mediated through its interaction with various cellular signaling pathways.


Anti-inflammatory Activity and the MAPK Signaling Pathway

Berberine exerts its anti-inflammatory effects by modulating key inflammatory pathways, including the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. It has been shown to inhibit the phosphorylation of key MAPK proteins such as p38, JNK, and ERK, leading to a downstream reduction in the production of pro-inflammatory cytokines like TNF- α , IL-6, and IL-1 β .

Berberine's Inhibition of the MAPK Pathway

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. BERBERINE CHLORIDE(141433-60-5) 13C NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [Chemical structure and properties of Berberine chloride hydrate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1139229#chemical-structure-and-properties-of-berberine-chloride-hydrate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com